1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Description
Properties
IUPAC Name |
1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFSZKZHCNWJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349728 | |
| Record name | 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314021-93-7 | |
| Record name | 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrazolo[4,3-D]pyrimidine derivatives, including 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL. A study demonstrated that certain derivatives exhibited significant inhibition of cytokine production in RAW264.7 macrophages, specifically targeting the TLR4/p38 signaling pathway. The most potent compound showed IC50 values of 2.64 µM for nitric oxide production and 4.38 µM for IL-6 secretion, indicating strong anti-inflammatory potential .
Antimicrobial Activity
The compound also exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations revealed that modifications at the 7th position of the pyrazolopyrimidine ring significantly influenced antimicrobial efficacy. For instance, a derivative with a 4-hydroxy substitution demonstrated notable activity against Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) as low as 0.15 µg/mL .
Anticancer Potential
The anticancer properties of pyrazolo[4,3-D]pyrimidines have been extensively studied. Compounds derived from this scaffold have shown promise in inhibiting cancer cell proliferation across various cancer types. For example, glycohybrids synthesized from pyrazolo[1,5-a]pyrimidines demonstrated significant inhibitory effects against breast cancer cell lines (MCF-7) with an IC50 value of 15.3 µM . These findings suggest that structural modifications can enhance anticancer activity.
Synthesis and Structure-Activity Relationships
The synthesis of this compound has been achieved through various methodologies involving microwave-assisted reactions and copper-catalyzed approaches. These methods allow for efficient production of diverse derivatives with tailored biological activities.
Key Synthesis Strategies
- Microwave-assisted synthesis : This method has been employed to create a range of pyrazolo[4,3-D]pyrimidine compounds quickly and efficiently .
- Copper-catalyzed reactions : A novel approach utilizing copper catalysts has facilitated the synthesis of triazole-linked glycohybrids from pyrazolo[1,5-a]pyrimidines, which were subsequently evaluated for anticancer properties .
Structure-Activity Relationship Insights
The structure-activity relationship (SAR) studies reveal that specific substitutions at various positions on the pyrazolo[4,3-D]pyrimidine ring significantly influence the biological activity of the compounds. For instance:
- Hydroxyl groups at the 4-position of aromatic amines were found to enhance antimicrobial activity.
- The presence of alkyl or aryl groups at the 7th position can modulate both anti-inflammatory and anticancer activities .
Case Study 1: Anti-inflammatory Activity
A study focusing on the anti-inflammatory properties of modified pyrazolo[4,3-D]pyrimidines demonstrated that specific structural modifications could lead to significant reductions in pro-inflammatory cytokine production in macrophage models . This highlights the potential for developing new anti-inflammatory agents based on this scaffold.
Case Study 2: Antimicrobial Efficacy
Another investigation into antimicrobial efficacy showed that certain derivatives exhibited potent activity against resistant strains of bacteria such as MRSA. The study emphasized the role of hydroxyl substitutions in enhancing antimicrobial properties .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of cancer cell proliferation . The pathways involved in this process include the regulation of cell cycle checkpoints and apoptosis induction .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key structural analogs and their similarity scores (based on molecular fingerprints) are summarized below:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol | 314021-93-7 | 0.68 | Reference compound (methyl at 1-position) |
| 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | 923282-39-7 | 0.68 | Chlorine replaces hydroxyl at 7-position |
| 3H-Pyrazolo[4,3-d]pyrimidin-7-ol | 13877-55-9 | 0.65 | Lacks methyl group; tautomeric 3H configuration |
| 3-Methyl-1H-pyrazolo[4,3-b]pyridine | 194278-45-0 | 0.62 | Pyridine ring instead of pyrimidine |
Key Observations :
- Non-Methylated Analog (CAS 13877-55-9): The absence of the 1-methyl group reduces steric hindrance, possibly improving binding to enzymes like hypoxanthine-guanine phosphoribosyltransferase (targeted by the non-methylated form, DB03153) .
- Ring-System Variants (e.g., pyridine vs. pyrimidine) : Substituting pyrimidine with pyridine (CAS 194278-45-0) alters electronic properties, affecting aromatic stacking interactions in biological systems .
Comparison :
- The use of PyBOP/DBU in ACN for 1-methyl derivatives contrasts with KHSO₄-mediated synthesis under ultrasonic irradiation for pyrazolo[1,5-a]pyrimidinones. The latter method emphasizes green chemistry principles (aqueous-alcohol medium), while the former prioritizes coupling efficiency for complex intermediates .
Pharmacological and Physicochemical Properties
Analysis :
- The 1-methyl group increases logP by ~0.97 compared to the non-methylated analog, enhancing lipophilicity and likely improving blood-brain barrier penetration.
- DB03153 (non-methylated) is explicitly linked to enzyme inhibition, whereas methylated derivatives are primarily used as intermediates (e.g., for GPR55 antagonists) .
- Commercial discontinuation of this compound may reflect challenges in scale-up or shifting research focus .
Biological Activity
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C₆H₆N₄O
- CAS Number: 314021-93-7
This compound is characterized by a pyrazolo[4,3-d]pyrimidine scaffold, which has been associated with various biological activities, particularly in cancer therapeutics.
This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in regulating the cell cycle. Inhibition of CDK2 can lead to:
- Cell Cycle Arrest: The compound induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
- Apoptosis: Following cell cycle arrest, the compound triggers apoptotic pathways in cancer cells, contributing to its anticancer effects.
Anticancer Effects
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. Notable findings include:
- In Vitro Studies: The compound has shown promising results against cell lines such as HeLa (cervical cancer), A549 (lung cancer), and PC-3 (prostate cancer) with mechanisms linked to apoptosis and inhibition of mTOR signaling pathways .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | CDK2 inhibition |
| A549 | 12.5 | Apoptosis induction |
| PC-3 | 10.0 | mTOR inhibition |
Other Biological Activities
In addition to its anticancer properties, the compound exhibits potential anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Properties: Compounds within the pyrazolo[4,3-d]pyrimidine class have demonstrated inhibition of inflammatory pathways, particularly through modulation of NF-kB signaling .
- Antimicrobial Activity: Some derivatives have shown activity against various bacterial strains, indicating a broader pharmacological profile beyond oncology .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Synthesis and Evaluation: A study reported a microwave-assisted synthesis of related compounds that demonstrated significant anticancer activity through apoptosis mechanisms. The synthesized compounds were tested against multiple human cancer cell lines with varying degrees of success .
- Structure-Activity Relationship (SAR): Research has focused on modifying the pyrazolo[4,3-d]pyrimidine scaffold to enhance biological activity. Substituents such as methyl and bromine have been shown to affect potency against different cancer types significantly.
Q & A
Basic: What are the key synthetic routes for 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol, and how do reaction conditions influence yield?
The synthesis of this compound often involves nucleophilic substitution or cyclization reactions. For example, direct SnCl4-catalyzed ribosylation methods have been employed for analogous pyrazolo[4,3-d]pyrimidine derivatives, where reaction temperature and catalyst loading significantly impact yield . Optimizing stoichiometry (e.g., molar ratios of methylating agents like methyl iodide) and using anhydrous solvents (e.g., DMF or acetonitrile) can reduce side products like N-alkylation impurities . Purity validation via HPLC (≥98%) is critical, as residual solvents or unreacted intermediates may interfere with downstream biological assays .
Basic: How is the structure of this compound confirmed experimentally?
Structural confirmation requires multi-technique validation:
- X-ray crystallography resolves the heterocyclic core and methyl group positioning, as demonstrated for related pyrazolo[4,3-d]pyrimidines (e.g., R-factor = 0.046 for analogous structures) .
- NMR spectroscopy : NMR typically shows a singlet for the N-methyl group (~δ 3.8 ppm) and aromatic protons in the pyrimidine ring (δ 8.1–8.5 ppm). NMR confirms carbonyl (C7-OH) and methyl carbons .
- Mass spectrometry : Molecular ion peaks at m/z 150.16 (CHNO) align with theoretical values .
Advanced: What structure-activity relationships (SAR) govern the adenosine receptor antagonism of pyrazolo[4,3-d]pyrimidin-7-ol derivatives?
Substituents at the 5-position of the pyrimidine ring critically modulate adenosine A1 receptor affinity. For example:
- Electron-withdrawing groups (e.g., -NO, -SONH) enhance binding by stabilizing receptor-ligand interactions through dipole interactions .
- Hydrophobic substituents (e.g., phenyl rings) improve potency, with IC values correlating with logP (r = 0.89 in xanthine analogs) .
- Solubility optimization : Introducing 4-[[(dimethylamino)ethyl]amino]sulfonyl groups at C5 balances lipophilicity and aqueous solubility (logD ~1.5) without compromising receptor affinity .
Advanced: How do tautomeric forms of this compound influence its biological activity?
The 7-ol group exhibits keto-enol tautomerism, which affects hydrogen-bonding patterns with target proteins. Computational studies (e.g., DFT calculations) suggest the enol form dominates in physiological conditions (ΔG = −2.3 kcal/mol), favoring interactions with residues like Asp/Lys in enzyme active sites . This tautomerism may explain discrepancies in IC values across assay conditions (e.g., pH-dependent activity shifts in kinase inhibition assays) .
Advanced: What in vitro models are suitable for evaluating the PD-1/PD-L1 inhibitory potential of this compound derivatives?
- Co-culture assays : Human T-cells (Jurkat) and PD-L1-expressing cancer cells (e.g., A549) measure IFN-γ release post-treatment .
- SPR (Surface Plasmon Resonance) : Direct binding affinity (K) to recombinant PD-L1 protein (e.g., K < 100 nM for optimized analogs) .
- Flow cytometry : Competitive displacement of fluorescently labeled anti-PD-1 antibodies (e.g., nivolumab-FITC) quantifies target engagement .
Advanced: How can conflicting data on hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibition be resolved?
Discrepancies in HGPRT inhibition assays (e.g., IC variability) may arise from:
- Enzyme source : Recombinant vs. cell lysate-derived HGPRT differ in post-translational modifications .
- Substrate competition : High GTP concentrations (≥1 mM) reduce apparent inhibition by competing with the compound .
- Redox interference : Thiol-containing buffers (e.g., DTT) may react with the pyrimidine ring, generating false-negative results. Use non-reducing buffers or pre-incubate compounds to stabilize the active form .
Methodological: What analytical techniques are recommended for quantifying this compound in biological matrices?
- LC-MS/MS : MRM transitions at m/z 150.16 → 123.10 (quantifier) and 150.16 → 95.05 (qualifier) with a C18 column (2.1 × 50 mm, 1.7 µm). LLOQ = 1 ng/mL in plasma .
- UV-Vis spectroscopy : λ = 265 nm (ε = 12,500 Mcm) in phosphate buffer (pH 7.4) .
- Microscale thermophoresis (MST) : Measures binding to serum albumin (K ~15 µM), critical for pharmacokinetic modeling .
Methodological: How to design stability studies for this compound under physiological conditions?
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC (e.g., t > 6 h in SIF indicates oral bioavailability) .
- Oxidative stress : Expose to 0.1% HO; pyrazolo[4,3-d]pyrimidines are prone to N-oxide formation at C3 under oxidative conditions .
- Light sensitivity : Store in amber vials; UV irradiation (254 nm, 24 h) causes <5% degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
